molecular formula C13H9F3N2O3S B10905411 2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate

2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate

Cat. No.: B10905411
M. Wt: 330.28 g/mol
InChI Key: VFKAICQVNMJJFL-AATRIKPKSA-N
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Description

2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate is a synthetic organic compound that features a trifluoroethyl group, a benzothiazole moiety, and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxo-2-butenoate typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.

    Introduction of the Trifluoroethyl Group: This step involves the reaction of a suitable precursor with trifluoroethyl iodide or trifluoroethyl bromide under basic conditions.

    Formation of the Butenoate Ester: The final step involves the esterification of the intermediate with an appropriate acid or acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the butenoate ester.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group could enhance its binding affinity or stability, while the benzothiazole moiety might interact with biological targets through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C13H9F3N2O3S

Molecular Weight

330.28 g/mol

IUPAC Name

2,2,2-trifluoroethyl (E)-4-(1,3-benzothiazol-2-ylamino)-4-oxobut-2-enoate

InChI

InChI=1S/C13H9F3N2O3S/c14-13(15,16)7-21-11(20)6-5-10(19)18-12-17-8-3-1-2-4-9(8)22-12/h1-6H,7H2,(H,17,18,19)/b6-5+

InChI Key

VFKAICQVNMJJFL-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)/C=C/C(=O)OCC(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C=CC(=O)OCC(F)(F)F

Origin of Product

United States

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